7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-5(2-8)6(9)13-7(12-4)10-3-11-13/h3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYSNUIRGHCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175801 | |
| Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030419-74-9 | |
| Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030419-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Amino-5-methyl-triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves a multi-step process starting from 3-amino-1,2,4-triazole, aldehydes, and malononitrile via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization reactions. The key steps are:
- Activation of the aldehyde carbonyl group.
- Knoevenagel condensation between the aldehyde and malononitrile.
- Michael addition of 3-amino-1,2,4-triazole to the Knoevenagel adduct.
- Intramolecular cyclization forming the fused triazolo[1,5-a]pyrimidine ring.
- Final oxidation or rearrangement steps to obtain the target carbonitrile compound.
This strategy has been optimized using various catalysts and reaction conditions to improve yield, selectivity, and environmental compatibility.
Catalyst and Reaction Conditions
A prominent and environmentally friendly catalyst used in recent syntheses is oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) , abbreviated as [(VO)TPP][(TCM)4]. This catalyst enables solvent-free synthesis at moderate temperatures (~100 °C) with excellent yields and recyclability.
- The catalyst activates the aldehyde carbonyl, facilitating the Knoevenagel condensation with malononitrile.
- Subsequent Michael addition and cyclization proceed smoothly under these conditions.
- The catalyst can be reused for up to six cycles with minimal loss in activity, demonstrating its stability and industrial potential.
Detailed Reaction Mechanism
The proposed mechanism involves:
- Carbonyl Activation : [(VO)TPP][(TCM)4] coordinates to the aldehyde, increasing electrophilicity.
- Knoevenagel Condensation : Malononitrile condenses with the activated aldehyde, releasing water and forming an α,β-unsaturated nitrile intermediate.
- Michael Addition : 3-Amino-1,2,4-triazole attacks the unsaturated intermediate, forming an adduct.
- Intramolecular Cyclization : The amino group attacks the nitrile carbon, closing the triazolo-pyrimidine ring.
- Oxidation Step : A cooperative vinylogous anomeric-based oxidation converts the intermediate to the final 7-amino-5-methyl-triazolo[1,5-a]pyrimidine-6-carbonitrile.
This mechanism ensures high regioselectivity and functional group tolerance.
Representative Experimental Data
The following table summarizes catalyst reuse and isolated yields under optimized conditions:
| Experimental Round | Fresh Catalyst | 1 | 2 | 3 | 4 | 5 | 6 |
|---|---|---|---|---|---|---|---|
| Yield (%) | 85 | 84 | 82 | 79 | 76 | 74 | 70 |
Reaction conditions: 3,4-dimethoxybenzaldehyde (1 mmol, 0.166 g), 3-amino-1,2,4-triazole (1 mmol, 0.084 g), malononitrile (1 mmol, 0.066 g), solvent-free, 100 °C.
Alternative Synthetic Routes
Earlier methods involve:
- Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
- Subsequent hydrolysis and chlorination to form acid chlorides, which can be further reacted to introduce substituents.
These methods, while effective, often require harsher conditions and less environmentally friendly reagents.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel + Michael + Cyclization | 3-amino-1,2,4-triazole, aldehyde, malononitrile | [(VO)TPP][(TCM)4], solvent-free, 100 °C | 70-85 | Recyclable catalyst, mild, eco-friendly |
| Cyclocondensation + Hydrolysis + Chlorination | Ethyl 5-amino-1,2,4-triazole-3-carboxylate, 1-phenylbutane-1,3-dione | Acetic acid reflux, then chlorination | Moderate | Multi-step, harsher conditions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group at position 6 undergoes nucleophilic substitutions, enabling functional diversification:
A. Hydrolysis to Carboxylic Acid
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Conditions : HCl (6M), reflux, 12h.
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Product : 7-Amino-5-methyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid.
B. Reaction with Amines
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Example : Reaction with cycloheptathiophene-3-carboxamide derivatives to form hybrid molecules .
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Application : Enhances antiviral activity by targeting influenza virus PA-PB1 interactions .
Coordination Chemistry and Metal Complexation
The amino and triazole groups facilitate coordination with transition metals:
A. Zinc Coordination Compounds
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Reaction : With ZnCl₂ in ethanol/water, forming [ZnCl₂(7-amtp)₂] (7-amtp = ligand) .
-
Properties : Luminescent, anti-diabetic, and anti-parasitic activities .
B. Vanadium-Based Complexes
Mechanistic Pathways in Heterocyclic Transformations
A. Knoevenagel Condensation
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Step 1 : Activation of aldehydes by [(VO)TPP][(TCM)₄] catalyst .
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Step 2 : Condensation with malononitrile to form α,β-unsaturated intermediates .
B. Michael Addition and Cyclization
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Intermediate : 3-Amino-1,2,4-triazole attacks the α,β-unsaturated nitrile, followed by intramolecular cyclization .
Biological Activity-Driven Reactions
A. Inhibition of Influenza Virus Replication
B. Anticancer Derivative Synthesis
-
Example : Introduction of styryl groups at position 7 enhances anti-inflammatory and cytotoxic effects .
Stability and Reactivity Under Extreme Conditions
A. Thermal Stability
B. Photostability
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison
Scientific Research Applications
Antiviral Properties
One of the most notable applications of this compound is its antiviral activity. Research has indicated that derivatives of 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the RNA polymerase of the influenza virus. A study highlighted a specific derivative that demonstrated significant inhibition of the PA–PB1 subunit heterodimerization essential for viral replication . This suggests potential therapeutic uses in treating influenza infections.
Antitumor Activity
Another area of interest is the compound's antitumor properties. Various studies have explored its ability to inhibit cancer cell proliferation. For instance, derivatives have shown promising results in inhibiting specific pathways involved in tumor growth and metastasis. These findings suggest that modifications to the triazolo-pyrimidine scaffold could lead to new anticancer agents .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes that are crucial in metabolic pathways. For example, studies have demonstrated its effectiveness against certain kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced growth rates of cancer cells and may enhance the efficacy of existing chemotherapy treatments .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Research indicates that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Table: Summary of Biological Activities
Case Study 1: Influenza Virus Inhibition
A research study conducted by Massari et al. (2017) focused on synthesizing various derivatives of the triazolo-pyrimidine scaffold. The study found that certain derivatives significantly inhibited the influenza virus's ability to replicate by targeting the RNA polymerase complex .
Case Study 2: Anticancer Activity
In another study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of modified triazolo-pyrimidines. The results indicated that specific compounds showed high activity against breast cancer cell lines, leading to further exploration into their mechanisms of action .
Mechanism of Action
The mechanism by which 7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{A Versatile Method for the Synthesis of 7-Aminoazolo 1,5-. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The biological and chemical properties of triazolopyrimidine derivatives are highly sensitive to substituent modifications. Key analogs include:
Key Observations :
- Amino vs.
- Nitrile vs. Carboxamide: The 6-cyano group in the target compound offers metabolic stability over carboxamide derivatives, which are prone to hydrolysis .
- Methyl Group Impact : The 5-methyl group likely contributes to lipophilicity, influencing membrane permeability in antimicrobial applications .
Antimicrobial Activity
Triazolopyrimidines with electron-withdrawing groups (e.g., nitriles) exhibit broad-spectrum antimicrobial activity. For example:
- The target compound’s nitrile and amino groups may disrupt bacterial cell wall synthesis, akin to derivatives tested against Staphylococcus aureus and Escherichia coli .
- In contrast, 5-(1H-indol-3-yl) derivatives show cytotoxic activity (e.g., IC₅₀ = 8.2 µM against MCF-7 cells), highlighting the role of aromatic substituents in shifting activity profiles .
Anticonvulsant Potential
Triazolopyrimidines with amino groups, such as the target compound, are hypothesized to modulate GABAₐ receptors, similar to benzodiazepine agonists. For instance:
- 3-Amino-1,2,4-triazole derivatives demonstrate binding affinity (Kᵢ = 480 nM) for benzodiazepine receptors, suggesting the target compound’s amino group could enhance CNS activity .
Biological Activity
7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (commonly referred to as compound TZP) is a member of the triazolo-pyrimidine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antiviral, anticancer, and antibacterial agent. This article reviews the biological activity of TZP, highlighting synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H6N6
- Molecular Weight: 166.17 g/mol
- CAS Registry Number: 28823012
Synthesis
The synthesis of TZP has been achieved through various methods, including regioselective reactions involving substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. These methods have demonstrated high yields and specificity in producing biologically active derivatives .
Antiviral Activity
TZP has shown promising antiviral properties, particularly against influenza virus. In a study assessing its ability to inhibit the RNA polymerase heterodimerization of the influenza virus, TZP exhibited significant inhibitory effects at non-toxic concentrations. The compound's mechanism involves disrupting the PA-PB1 interaction crucial for viral replication .
Anticancer Activity
Several derivatives of TZP have been evaluated for anticancer activity against various human cancer cell lines. Notably:
- Compound H12 demonstrated potent antiproliferative effects on MGC-803 cells with an IC50 value of 0.53 μM. This compound induced apoptosis and G2/M phase arrest by inhibiting the ERK signaling pathway .
- Compound 2 , a tubulin polymerization inhibitor derived from the TZP scaffold, showed significant activity against multiple cancer cell lines including MCF-7 and HCT-116 with IC50 values in the low nanomolar range .
Antibacterial Activity
Research indicates that TZP derivatives possess antibacterial properties as well. The structure-function relationship suggests that modifications at specific positions on the triazolo-pyrimidine scaffold can enhance antibacterial efficacy .
Case Studies
The biological activity of TZP is largely attributed to its ability to interact with various molecular targets:
- Antiviral Mechanism: Inhibition of viral polymerase complexes prevents viral replication.
- Anticancer Mechanism: Disruption of key signaling pathways (e.g., ERK) leads to cell cycle arrest and apoptosis.
Q & A
Q. What are the common synthetic routes for 7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) and regioselective cyclization. Key methods include:
- One-pot reactions : Combining 3-amino-1,2,4-triazole, aldehydes, and nitrile precursors in dimethylformamide (DMF) at 120°C for 10 hours yields the triazolo-pyrimidine core .
- Regioselective cyclization : Using 3,5-diaminotriazole with carbonyl compounds under acidic conditions (e.g., glacial acetic acid) produces the desired scaffold. Reaction parameters like solvent (ethanol vs. acetic acid) and temperature (reflux vs. room temperature) critically influence regioselectivity and yield .
- Catalyst optimization : Additives like APTS (3-aminopropyltriethoxysilane) enhance reaction efficiency in ethanol under reflux .
Table 1 : Synthesis Optimization Strategies
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| One-pot MCR | DMF, 120°C, 10h | 62-70% | |
| Regioselective cyclization | Glacial acetic acid, reflux | 68% | |
| APTS-catalyzed reaction | Ethanol, reflux, 24h | 70% |
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Structural elucidation relies on:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C5, amino at C7). For example, methyl protons appear as singlets at δ 2.38 ppm, while aromatic protons show splitting patterns .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, N-H deformation at ~1600 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 402 for the parent ion) .
Table 2 : Key Spectroscopic Data
| Technique | Key Signals | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.38 (s, 3H, CH₃) | Methyl group at C5 | |
| IR | 2200 cm⁻¹ (C≡N) | Nitrile functionality | |
| MS | m/z 402 [M+H]⁺ | Molecular weight confirmation |
Q. How does the presence of substituents like the amino and methyl groups influence the compound's solubility and reactivity?
- Methodological Answer :
- Amino group (C7) : Enhances solubility in polar solvents (e.g., water, ethanol) and facilitates nucleophilic substitution reactions .
- Methyl group (C5) : Increases lipophilicity, affecting bioavailability. It also sterically hinders reactions at adjacent positions .
- Cyanide (C6) : Participates in cycloaddition reactions and serves as a hydrogen-bond acceptor .
Table 3 : Substituent Effects on Properties
| Substituent | Role in Reactivity | Impact on Solubility | Reference |
|---|---|---|---|
| NH₂ (C7) | Nucleophilic site | Increases polarity | |
| CH₃ (C5) | Steric hindrance | Reduces water solubility | |
| CN (C6) | Electron-withdrawing group | Moderate polarity |
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at C7, while acetic acid promotes C5 substitution .
- Catalysts : APTS in ethanol directs regioselectivity toward the triazolo-pyrimidine core .
- Temperature : Higher temperatures (reflux) reduce kinetic control, favoring thermodynamically stable products .
Table 4 : Regioselectivity Control Strategies
| Condition | Regiochemical Outcome | Reference |
|---|---|---|
| DMF, 120°C | C6-CN and C7-NH₂ formation | |
| Glacial acetic acid, reflux | C5-CH₃ and C7-aryl substitution | |
| APTS in ethanol | Enhanced C7 functionalization |
Q. What structure-activity relationship (SAR) findings have been reported for derivatives of this compound in pharmacological studies?
- Methodological Answer : Key SAR insights include:
- C7 substituents : Aryl groups (e.g., 4-hydroxyphenyl) enhance antiproliferative activity against cancer cell lines by interacting with kinase ATP-binding pockets .
- C5 methyl group : Improves metabolic stability but reduces solubility, requiring formulation adjustments .
- C6 cyano group : Critical for hydrogen bonding with biological targets (e.g., DNA topoisomerases) .
Table 5 : SAR and Biological Activity
Q. What strategies are recommended for resolving contradictions in reported data on reaction conditions and yields across different studies?
- Methodological Answer : Contradictions arise from variations in:
- Catalyst loading : APTS at 10 mol% vs. 20 mol% yields 70% vs. 62% .
- Reaction time : Extended reflux (24h vs. 12h) improves cyclization but may degrade heat-sensitive substituents .
- Analytical validation : Cross-validate results using multiple techniques (e.g., HPLC purity >95%, NMR integration) .
Table 6 : Resolving Data Contradictions
| Discrepancy | Proposed Resolution | Reference |
|---|---|---|
| Yield variability | Optimize catalyst loading (15 mol%) | |
| Regioselectivity conflicts | Use solvent polarity gradients | |
| Purity issues | Recrystallize from EtOH/DMF (3:1) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
